molecular formula C12H24N2O2 B14796940 Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Cat. No.: B14796940
M. Wt: 228.33 g/mol
InChI Key: BWROETFUBVFSCS-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a chiral organic compound with the molecular formula C12H24N2O2 and is characterized by the presence of both an azepane ring and a protected amino acid ester moiety . This structure classifies it as a valuable heterocyclic building block in pharmaceutical research and organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, making this compound a versatile intermediate for constructing more complex molecules. While the specific biological applications of this exact compound are not detailed in the available literature, its core structure is highly relevant in drug discovery. The azepane scaffold, a seven-membered nitrogen-containing ring, is a feature found in bioactive molecules and pharmaceutical agents. For instance, related azepane-containing compounds have been developed as potent and selective inhibitors, such as third-generation epidermal growth factor receptor (EGFR) inhibitors used in oncology research . This suggests that this compound holds significant potential for researchers working in medicinal chemistry, particularly in the synthesis of novel therapeutic candidates targeting various diseases. Its value lies in its role as a synthetic precursor for exploring structure-activity relationships and developing new active pharmaceutical ingredients (APIs). Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-amino-2-(azepan-4-yl)acetate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)9-5-4-7-14-8-6-9/h9-10,14H,4-8,13H2,1-3H3

InChI Key

BWROETFUBVFSCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCNCC1)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-amino-2-(azepan-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with azepane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-amino-2-(azepan-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-amino-2-(azepan-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(azepan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected tert-Butyl Amino Acetate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl 2-amino-2-(azepan-4-yl)acetate Azepan-4-yl C₁₀H₁₄N₂O 178.24 259261-82-0 7-membered azepane ring, tertiary amine
tert-Butyl 2-(4-aminophenyl)acetate 4-Aminophenyl C₁₂H₁₇NO₂ 207.27 174579-31-8 Aromatic phenyl group, primary amine
tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate 1-Methylpyrazol-5-yl C₁₀H₁₇N₃O₂ 211.26 1909305-37-8 Heterocyclic pyrazole ring
tert-Butyl 2-(4-aminophenoxy)acetate 4-Aminophenoxy C₁₂H₁₇NO₃ 223.27 167843-57-4 Ether linkage, para-substituted amine

Key Observations :

  • Azepane vs.
  • Amino Group Positioning: Primary amines (e.g., 4-aminophenyl derivative) exhibit higher nucleophilicity than secondary/tertiary amines, impacting reactivity in coupling reactions .
  • Steric Effects : The tert-butyl group universally enhances steric hindrance, reducing hydrolysis rates of the ester moiety compared to methyl or ethyl analogs .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Compounds

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Density (g/cm³) Reference
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate Monoclinic P2₁/c a=11.379, b=11.393, c=12.283; β=94.88 1.228
tert-Butyl 2-(4-aminophenyl)acetate Not Reported
Target Compound Not Reported

Insights :

  • The nitro-substituted analog (Table 2) crystallizes in a monoclinic system with extensive C–H···O interactions, forming infinite chains or 2D sheets .
  • Density functional theory (DFT) studies suggest that azepane-containing compounds exhibit lower melting points than aromatic analogs due to reduced π-stacking interactions .

Biological Activity

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, an azepane ring, and an acetamido moiety. The molecular formula is C13_{13}H23_{23}N1_{1}O2_{2}, with a molecular weight of approximately 227.33 g/mol. The azepane ring contributes to the compound's structural complexity and biological relevance, allowing it to interact with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. The compound may function as an inhibitor or activator, affecting various biochemical pathways. Its mechanism of action likely involves binding to enzymes or receptors, leading to alterations in their activity and subsequent physiological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections .
  • Enzyme Modulation : Investigations into the compound's interactions with enzymes have revealed its capacity to modulate enzyme activities. For instance, it may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .
  • Therapeutic Potential : Ongoing research is focused on exploring the therapeutic applications of this compound in treating conditions such as cancer and bacterial infections. Its unique structural features make it a candidate for developing novel drugs targeting specific diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study published in MDPI demonstrated that derivatives of azepane compounds exhibited significant antimicrobial activity against resistant strains, indicating that modifications to the azepane structure could enhance efficacy .
  • Another investigation reported the synthesis of related compounds that showed promising results in inhibiting enzyme activities linked to cancer progression, suggesting that this compound could be explored further for anticancer applications .

Data Summary

Biological Activity Target Organisms Mechanism Reference
AntimicrobialStaphylococcus aureus, Candida albicansInhibition of growth
Enzyme modulationVarious metabolic enzymesInhibition/activation
Anticancer potentialCancer cell linesEnzyme inhibition

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-amino-2-(azepan-4-yl)acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling the azepane-4-yl moiety with a tert-butyl-protected amino acetate precursor. Strategies include:
  • Protection/Deprotection : Use tert-butyl esters to protect carboxylic acid groups during amide bond formation. For example, tert-butyl glycinate derivatives are synthesized via Schiff base intermediates followed by hydrogenolysis .
  • Coupling Reagents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate carboxyl groups for nucleophilic attack by the amine.
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq amine), temperature (0–25°C), and solvent polarity (e.g., DMF or dichloromethane) to minimize side reactions .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Identify tert-butyl singlet (~1.4 ppm, 9H), azepane ring protons (δ 1.5–3.0 ppm), and amino group signals (broad ~2.5 ppm). Compare with tert-butyl 2-methyl-2-(4-nitrophenyl)acetate, where nitro groups cause deshielding .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies can resolve stereochemical challenges in synthesizing this compound derivatives?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at the α-amino position.
  • Crystallography : Single-crystal X-ray analysis, as demonstrated for tert-butyl 2-methyl-2-(4-nitrophenyl)acetate, can confirm absolute configuration .
  • Dynamic NMR : Monitor conformational exchange in azepane rings (e.g., chair vs. boat) to assess stereodynamic effects .

Q. How should researchers reconcile conflicting stability data for tert-butyl esters under acidic or basic conditions?

  • Methodological Answer :
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze decomposition products via LC-MS. For example, tert-butyl 2-(3-formylphenoxy)acetate is stable in neutral conditions but hydrolyzes in strong acids (pH <2) .
  • Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual catalysts) or solvent effects. Compare data across multiple batches and suppliers .

Q. What are the best practices for functionalizing the amino group in this compound without ester cleavage?

  • Methodological Answer :
  • Selective Acylation : Use Boc-protected amines and mild acylating agents (e.g., acetic anhydride in dichloromethane at 0°C).
  • Reductive Amination : React with aldehydes/ketones in the presence of NaBH3CN (pH 7–8) to avoid tert-butyl ester hydrolysis.
  • Monitoring : Track ester stability via IR (C=O stretch ~1730 cm⁻¹) and 1H NMR (tert-butyl signal integrity) .

Key Considerations

  • Safety : While tert-butyl esters are generally non-hazardous, handle amino intermediates under inert atmospheres to prevent oxidation .
  • Data Gaps : Ecological and toxicological data are limited; conduct in silico modeling (e.g., QSAR) to predict environmental impact .

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